4-Tert-butyl-2-methyl-1,3-thiazole-5-sulfonamide

Description

Overview of 4-Tert-butyl-2-methyl-1,3-thiazole-5-sulfonamide

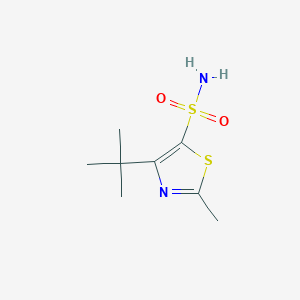

This compound is a synthetic heterocyclic compound that belongs to the thiazole-sulfonamide class of chemical entities. The compound is characterized by its systematic International Union of Pure and Applied Chemistry name: 4-(tert-butyl)-2-methylthiazole-5-sulfonamide, and is registered under the Chemical Abstracts Service number 1803565-61-8. The molecular structure consists of a five-membered thiazole ring containing both sulfur and nitrogen atoms, with specific substitution patterns that include a tert-butyl group at the 4-position, a methyl group at the 2-position, and a sulfonamide group attached at the 5-position.

The compound presents as a white to off-white powder under standard laboratory conditions and demonstrates stability at room temperature storage. Its structural complexity arises from the integration of multiple pharmacophore elements, specifically the thiazole heterocycle and the sulfonamide functional group, both of which are recognized for their biological significance in medicinal chemistry. The tert-butyl substituent contributes to the compound's lipophilic properties, while the sulfonamide group provides potential for hydrogen bonding interactions and enzyme inhibition capabilities.

Chemical characterization of this compound reveals specific spectroscopic properties that facilitate its identification and analysis. The compound's Simplified Molecular Input Line Entry System representation is Cc1nc(c(s1)S(=O)(=O)N)C(C)(C)C, which provides a linear notation of its molecular structure. Nuclear magnetic resonance spectroscopy and mass spectrometry techniques are commonly employed for structural confirmation and purity assessment of this compound in research and commercial applications.

Historical Context and Discovery

The development of this compound is rooted in the rich historical foundation of thiazole chemistry, which traces its origins to the pioneering work of Arthur Rudolf Hantzsch in the late nineteenth century. On November 18, 1887, Arthur Rudolf Hantzsch, in collaboration with J. H. Weber, established the fundamental principles of thiazole chemistry by successfully synthesizing and characterizing the first thiazole derivatives. Their groundbreaking work, published under the title "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)," introduced the concept of thiazole as a five-membered heterocyclic compound containing both nitrogen and sulfur atoms in ring-forming bonds.

Hantzsch's initial investigations involved the study of alpha-thiocyanoacetone imine, which led to the discovery of the thiazole ring system through careful structural analysis and chemical transformation studies. The methodology developed by Hantzsch, now known as the Hantzsch thiazole synthesis, involves the condensation of alpha-haloketones or alpha-halogenaldehydes with thioamides to produce substituted thiazoles. This synthetic approach became the foundation for the development of numerous thiazole derivatives, including the eventual synthesis of complex thiazole-sulfonamide hybrids such as this compound.

The historical evolution of thiazole chemistry extended through several decades of intensive research, with significant contributions from various chemists who refined synthetic methodologies and explored the biological properties of thiazole compounds. The integration of sulfonamide functionality with thiazole rings emerged as a particularly promising area of investigation, given the established antimicrobial properties of sulfonamide compounds discovered in the early twentieth century. The development of this compound represents a modern culmination of these historical advances, combining the structural insights gained from Hantzsch's original work with contemporary medicinal chemistry approaches to molecular design.

Significance in Heterocyclic and Sulfonamide Chemistry

The significance of this compound in heterocyclic chemistry stems from its unique structural arrangement that combines two pharmacologically important molecular frameworks. Thiazole rings are recognized as privileged scaffolds in medicinal chemistry due to their presence in numerous natural products and their ability to interact with biological targets through various non-covalent interactions. The five-membered thiazole ring system exhibits aromatic character with significant pi-electron delocalization, as evidenced by proton nuclear magnetic resonance chemical shifts that range between 7.27 and 8.77 parts per million, indicating strong diamagnetic ring current effects.

Within the broader context of sulfonamide chemistry, this compound represents an advanced example of molecular hybridization strategies that seek to combine multiple pharmacophore elements within a single chemical entity. Sulfonamides constitute a fundamental class of compounds in medicinal chemistry, with applications extending beyond their traditional antimicrobial uses to include carbonic anhydrase inhibition, anti-inflammatory activity, and enzyme modulation. The integration of sulfonamide functionality with thiazole heterocycles has been shown to enhance biological activity profiles while potentially reducing resistance development compared to single-pharmacophore compounds.

Research investigations have demonstrated that thiazole-sulfonamide hybrids exhibit diverse biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. The strategic positioning of the sulfonamide group at the 5-position of the thiazole ring in this compound provides optimal spatial arrangement for interaction with biological targets, particularly enzymes that contain active sites capable of accommodating both the thiazole ring system and the sulfonamide functional group. Studies on related thiazole-sulfonamide compounds have revealed significant inhibitory activity against various bacterial strains, with minimum inhibitory concentration values demonstrating potent antimicrobial effects.

Table 1: Comparative Analysis of Thiazole-Sulfonamide Derivatives and Their Key Properties

| Compound Type | Molecular Features | Primary Applications | Biological Activity Range |

|---|---|---|---|

| 2-Amino thiazole-sulfonamides | Amino group at position 2 | Antimicrobial research | Broad spectrum antibacterial |

| 4-Substituted thiazole-sulfonamides | Alkyl/aryl groups at position 4 | Enzyme inhibition studies | Carbonic anhydrase inhibition |

| 2,4-Disubstituted thiazole-sulfonamides | Multiple substituents | Cancer research | Anticancer and antimicrobial |

| 5-Sulfamoylthiazoles | Direct sulfonamide attachment | Drug development | Multi-target activity |

Scope and Objectives of the Research

The research scope surrounding this compound encompasses multiple interconnected areas of investigation that address both fundamental chemical properties and potential applications in pharmaceutical development. Primary research objectives include comprehensive characterization of the compound's physicochemical properties, exploration of synthetic methodologies for efficient preparation, and systematic evaluation of biological activity profiles across diverse therapeutic targets. The investigation of structure-activity relationships represents a central focus, with particular emphasis on understanding how the specific substitution pattern of tert-butyl and methyl groups influences the compound's interaction with biological systems.

Synthetic methodology development constitutes a significant component of the research objectives, with efforts directed toward optimizing reaction conditions for the preparation of this compound and related analogs. Research in this area builds upon established Hantzsch thiazole synthesis protocols while incorporating modern synthetic techniques to improve yield, selectivity, and scalability. The development of environmentally sustainable synthetic approaches represents an important consideration, with investigations into alternative reagents and reaction conditions that minimize waste generation and reduce environmental impact.

Biological activity assessment forms another crucial aspect of the research scope, with studies designed to evaluate the compound's potential as an antimicrobial agent, enzyme inhibitor, and therapeutic lead compound. Research objectives in this area include determination of minimum inhibitory concentrations against various bacterial and fungal strains, assessment of selectivity profiles, and investigation of mechanism of action through biochemical and molecular studies. The exploration of synergistic effects with established antimicrobial agents represents an additional research direction that could lead to combination therapy approaches.

Table 2: Research Objectives and Methodological Approaches for this compound

| Research Area | Specific Objectives | Methodological Approaches | Expected Outcomes |

|---|---|---|---|

| Chemical Synthesis | Optimize preparation methods | Modified Hantzsch synthesis, green chemistry approaches | Improved yields and purity |

| Structural Analysis | Complete characterization | Nuclear magnetic resonance, mass spectrometry, X-ray crystallography | Detailed molecular structure data |

| Biological Testing | Antimicrobial activity assessment | Minimum inhibitory concentration determination, bacterial strain screening | Activity profiles and selectivity data |

| Mechanism Studies | Understanding of action pathways | Enzyme kinetics, molecular docking, protein binding studies | Mechanistic insights and target identification |

The investigation of molecular mechanisms underlying the biological activity of this compound represents a sophisticated research objective that requires integration of computational and experimental approaches. Molecular docking studies provide valuable insights into potential binding modes with target proteins, while enzyme kinetics investigations reveal the nature of inhibitory interactions. The combination of these approaches enables researchers to develop comprehensive models of compound activity that can guide further structural optimization efforts and support rational drug design strategies.

Properties

IUPAC Name |

4-tert-butyl-2-methyl-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2S2/c1-5-10-6(8(2,3)4)7(13-5)14(9,11)12/h1-4H3,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDDLDNSGUWNRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)S(=O)(=O)N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Thiazole Ring Synthesis

The synthesis of the thiazole ring, a crucial step, can be achieved via cyclization reactions involving thioamides or thioureas with suitable precursors:

Recyclization of 1-chloromethyl-3,4-dihydroisoquinolines:

This method involves reacting 1-chloromethyl-3,4-dihydroisoquinolines with thioamides or thioureas, leading to the formation of substituted thiazoles. X-ray and NMR analyses confirm the formation of the thiazole ring with characteristic signals around 6.85–6.98 ppm for the H-5′ proton, indicating successful cyclization.Reaction of 1-methylthiourea with α-haloketones:

As described in research on thiazolopyrimidines, treatment of 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate yields ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate, which can be further modified.Alkylation of thiazole derivatives:

Alkylation at the 2-position using cyanomethanide or other alkylating agents introduces the methyl group, as well as the tert-butyl group at the 4-position, through subsequent functionalization steps.

Introduction of the Tert-Butyl Group at the 4-Position

The tert-butyl group is typically introduced via alkylation reactions involving tert-butyl halides or related reagents:

Alkylation with tert-butyl halides:

The 4-position of the thiazole can be functionalized through nucleophilic substitution or electrophilic aromatic substitution, using tert-butyl bromide or chloride under basic conditions, to install the tert-butyl moiety.Protection and deprotection strategies:

Sometimes, the tert-butyl group is introduced after initial ring formation to prevent side reactions, especially when multiple substituents are involved.

Methylation at the 2-Position

The methyl group at the 2-position is generally introduced via methylation of the thiazole ring:

Methylation using methyl iodide or methyl sulfate:

Under basic conditions, methylation occurs at the 2-position of the thiazole ring, often facilitated by catalysts or bases like potassium carbonate.Alternative route via nucleophilic substitution:

The 2-position can also be functionalized through nucleophilic attack on suitable intermediates, such as halogenated precursors.

Sulfonamide Formation at the 5-Position

The sulfonamide group is introduced through sulfonylation of the amino group at the 5-position:

Sulfonylation with sulfonyl chlorides:

The amino group on the thiazole is reacted with sulfonyl chlorides (e.g., methanesulfonyl chloride) in the presence of a base like pyridine or sodium acetate. This step yields the sulfonamide linkage with high efficiency.Reaction conditions:

Typically, the sulfonylation is performed at 80–85°C for 4–8 hours, with yields often exceeding 80%, as reported in various studies.

Final Compound Assembly and Purification

The synthesis culminates in purification via recrystallization or chromatography, ensuring high purity (>97%). Storage conditions involve dry, sealed environments at 2–8°C, with room temperature shipping.

Data Table: Summary of Preparation Methods

Research Findings and Notes

- The synthesis pathways are versatile, with methods adapted based on the desired substitution pattern and functional group compatibility.

- Recyclization reactions and nucleophilic substitutions are key strategies, especially for complex derivatives.

- Sulfonamide formation via sulfonyl chlorides remains the most straightforward approach for functionalizing the 5-position amino group.

- The process optimization, including solvent choice and temperature control, is critical for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-methyl-1,3-thiazole-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfonic acids and sulfonyl chlorides.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

The compound serves as a building block in the synthesis of more complex molecules. It is utilized in the development of new materials with specific properties, contributing to advancements in synthetic methodologies .

Biology

This compound has been investigated for its antimicrobial and antifungal properties . Research indicates that it exhibits significant antibacterial activity against various pathogens, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Bacillus cereus | 0.23–0.70 mg/mL | 0.47–0.94 mg/mL |

| Escherichia coli | 0.23/0.47 mg/mL | - |

| Staphylococcus aureus | Moderate activity | - |

| Candida albicans | - | - |

The compound's mechanism of action primarily involves inhibiting bacterial folate synthesis, which is crucial for nucleic acid synthesis in bacteria .

Medicine

In the medical field, this compound is being explored for its potential as an antimicrobial agent and its anticancer properties. Studies have shown that it interacts with various cellular pathways and may influence gene expression and cellular metabolism:

- Anticancer Activity : The compound has been tested against cancer cell lines such as HepG-2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma). It demonstrated significant cytotoxic effects, indicating potential as an anticancer therapeutic agent .

- Anti-inflammatory Effects : Preliminary findings suggest that it may inhibit specific enzymes involved in inflammatory pathways, further enhancing its therapeutic profile.

Antimicrobial Activity

A study published in RSC Advances highlighted the synthesis of thiazole derivatives that combine thiazole and sulfonamide groups, demonstrating enhanced antibacterial activity against both Gram-negative and Gram-positive bacteria when used in conjunction with cell-penetrating peptides . This suggests that modifications to the thiazole structure can lead to improved efficacy against resistant strains.

Anticancer Potential

Research conducted on thiazole derivatives indicated their ability to induce apoptosis in cancer cells. One study reported a compound exhibiting high selectivity against human lung adenocarcinoma cells with IC₅₀ values indicating effective cytotoxicity . The structure-activity relationship (SAR) analysis revealed the importance of specific substituents on the thiazole ring for maximizing anticancer effects.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-methyl-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biological processes in microorganisms, leading to their death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Thiazole Sulfonamides

Key Observations :

- Lipophilicity: The tert-butyl group in the target compound increases logP compared to methyl or amino-substituted analogs, favoring interactions with hydrophobic enzyme pockets .

- Bioactivity: Amino-substituted analogs (e.g., 2-aminothiazole-5-sulfonamide) exhibit antimicrobial properties, whereas bulkier derivatives (e.g., tert-butyl) are explored in anticancer research .

Comparison with Heterocyclic Sulfonamides

Thiadiazole Derivatives

- Example: (5Z)-5-{[(4-tert-butylphenyl)sulfonyl]imino}-4-methyl-4,5-dihydro-1,3,4-thiadiazole-2-sulfonamide (C₁₃H₁₈N₄O₄S₃) .

- Structural Differences : Replaces thiazole with a thiadiazole ring, introducing an additional nitrogen atom.

- Impact : Thiadiazoles often exhibit stronger electron-withdrawing effects, enhancing binding to metal ions or enzymes (e.g., carbonic anhydrase inhibitors) .

Triazole-Functionalized Thiazoles

Biological Activity

4-Tert-butyl-2-methyl-1,3-thiazole-5-sulfonamide is a sulfonamide compound characterized by its thiazole ring structure, which contributes to its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects based on recent research findings.

- Chemical Formula : C₉H₁₃N₃O₂S₂

- Molecular Weight : Approximately 234.34 g/mol

- Appearance : White to off-white powder

- Stability : Stable under standard laboratory conditions

The biological activities of this compound can be attributed to several mechanisms:

- Antimicrobial Action : The compound exhibits antibacterial properties by inhibiting bacterial folate synthesis, a mechanism common to many sulfonamides.

- Anticancer Potential : It interacts with various cellular pathways and may influence gene expression and cellular metabolism, making it a candidate for further anticancer studies.

- Anti-inflammatory Effects : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Bacillus cereus | 0.23–0.70 mg/mL | 0.47–0.94 mg/mL |

| Escherichia coli | 0.23/0.47 mg/mL | - |

| Staphylococcus aureus | Moderate activity | - |

| Candida albicans | - | - |

The compound demonstrated significant activity against Gram-positive bacteria like Bacillus cereus and moderate activity against Escherichia coli .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied:

- Cell Lines Tested : Hepatocellular carcinoma (HepG-2) and A549 human lung adenocarcinoma cells.

- Findings :

Anti-inflammatory Activity

This compound may also exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses .

Case Studies and Research Findings

- Study on Anticonvulsant Activity : A related thiazole derivative was tested for anticonvulsant properties and showed promising results in picrotoxin-induced convulsion models, indicating potential neuroprotective effects .

- Synthesis and Evaluation of New Derivatives : Researchers synthesized new thiazole derivatives incorporating the sulfonamide moiety and evaluated their antibacterial efficacy, finding several compounds with potent activity against both Gram-negative and Gram-positive bacteria .

Q & A

Q. Key Reagents :

- Polar aprotic solvents (DMF, DMSO) for substitution reactions .

- Reducing agents (NaBH₄, LiAlH₄) for stabilizing intermediates .

Advanced: How can computational methods optimize the synthesis of this compound derivatives?

Answer:

Quantum chemical calculations and reaction path search algorithms (e.g., artificial force-induced reaction method) predict viable reaction pathways and transition states. For example:

- Reaction Design : ICReDD integrates computational workflows to narrow optimal conditions (e.g., solvent selection, temperature) by simulating energy profiles of intermediates .

- Machine Learning : AI models trained on reaction databases can predict alkylation efficiencies or side-product formation, reducing trial-and-error experimentation .

Validation : Experimental data (e.g., NMR yields, TLC) must cross-verify computational predictions to address discrepancies .

Advanced: What methodologies are used to evaluate the biological activity of this compound derivatives?

Answer:

In Vitro Screening : Derivatives are tested across cancer cell lines (e.g., NCI-60 panel) using cytotoxicity assays (MTT, SRB) to quantify IC₅₀ values .

Structure-Activity Relationship (SAR) : Modifications at the sulfonamide or tert-butyl groups are systematically analyzed. For example, bulky substituents may enhance binding to target proteins like carbonic anhydrases .

Molecular Docking : Computational docking (e.g., AutoDock Vina) identifies potential binding modes with enzymes or receptors, guiding rational design .

Data Interpretation : Conflicting results (e.g., variable potency across cell lines) require dose-response curve replication and proteomic profiling to rule off-target effects .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:

- Spectroscopic Techniques :

- 1H NMR : Verifies substituent integration (e.g., tert-butyl singlet at ~1.3 ppm) .

- IR : Confirms sulfonamide S=O stretches (~1350–1150 cm⁻¹) and thiazole C=N bands (~1600 cm⁻¹) .

- X-ray Crystallography : Resolves bond lengths and dihedral angles, critical for confirming stereochemistry in derivatives .

- Elemental Analysis : Validates C, H, N, S composition within ≤0.4% error .

Advanced: What mechanistic studies elucidate the reactivity of the thiazole-sulfonamide scaffold?

Answer:

Isotopic Labeling : ¹³C or ¹⁵N isotopes track reaction pathways (e.g., sulfonamide group participation in nucleophilic attacks) .

Kinetic Studies : Rate constants for alkylation/oxidation steps are measured under varying conditions (pH, solvent) to identify rate-limiting steps .

DFT Calculations : Simulate electron density maps to predict regioselectivity in substitution reactions (e.g., preference for 5-position sulfonation) .

Contradictions : Divergent reactivity in similar derivatives (e.g., vs. 7) may arise from steric effects of the tert-butyl group, requiring comparative kinetic assays .

Advanced: How can researchers resolve contradictions in reported biological or chemical data for this compound?

Answer:

- Replication Studies : Reproduce experiments under identical conditions (solvent purity, temperature control) to isolate variables .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, DSSTox) to identify trends or outliers in solubility or bioactivity .

- Computational Validation : Use molecular dynamics simulations to test if observed bioactivity aligns with predicted binding affinities .

Example : If sulfonamide derivatives show inconsistent antitumor activity, re-evaluate cell line specificity or assay protocols (e.g., incubation time) .

Basic: What safety protocols are critical when handling this compound intermediates?

Answer:

- Hazardous Intermediates : Chlorinated intermediates (e.g., sulfonyl chlorides) require fume hoods and PPE due to corrosive/toxic risks .

- Waste Management : Thiol-containing byproducts must be quenched with oxidizing agents (e.g., NaOCl) before disposal to prevent environmental release .

- Documentation : Follow institutional Chemical Hygiene Plans (e.g., OSHA-compliant protocols for spill management) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.